molecular formula C13H22N2O3 B11753519 1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid

1'-Acetyl-[1,4'-bipiperidine]-3-carboxylic acid

Cat. No.: B11753519
M. Wt: 254.33 g/mol
InChI Key: HXHCASQIWDNDKA-UHFFFAOYSA-N
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Description

1’-Acetyl-[1,4’-bipiperidine]-3-carboxylic acid is a compound belonging to the class of amides and carboxylic acids. It has a molecular formula of C13H22N2O3 and a molecular weight of 254.33 g/mol . This compound is characterized by the presence of a bipiperidine structure, which is a bicyclic system containing two piperidine rings.

Preparation Methods

The synthesis of 1’-Acetyl-[1,4’-bipiperidine]-3-carboxylic acid typically involves the acylation of bipiperidine derivatives. One common method is the reaction of bipiperidine with acetic anhydride under controlled conditions to introduce the acetyl group. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process .

Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1’-Acetyl-[1,4’-bipiperidine]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the piperidine rings.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1’-Acetyl-[1,4’-bipiperidine]-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-Acetyl-[1,4’-bipiperidine]-3-carboxylic acid involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes .

The bipiperidine structure allows for binding to specific receptors or enzymes, influencing their function. This compound’s ability to interact with multiple targets makes it a versatile molecule in biological research .

Comparison with Similar Compounds

1’-Acetyl-[1,4’-bipiperidine]-3-carboxylic acid can be compared with other similar compounds, such as:

    1’-Acetyl-[1,4’-bipiperidine]-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

    4-Piperidinopiperidine: Another related compound, which lacks the acetyl group.

The uniqueness of 1’-Acetyl-[1,4’-bipiperidine]-3-carboxylic acid lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological interactions.

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

1-(1-acetylpiperidin-4-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C13H22N2O3/c1-10(16)14-7-4-12(5-8-14)15-6-2-3-11(9-15)13(17)18/h11-12H,2-9H2,1H3,(H,17,18)

InChI Key

HXHCASQIWDNDKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)O

Origin of Product

United States

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